

An In-Depth Technical Guide to CDD3506: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CDD3506, chemically identified as 1-trityl-1H-imidazol-4-amine, is a small molecule inhibitor of the cytochrome P450 (CYP) enzyme superfamily. This document provides a comprehensive overview of its chemical structure, and known properties. Due to the limited availability of public data, this guide focuses on the foundational chemical information and the general methodologies relevant to its classification as a CYP inhibitor.

Chemical Structure and Properties

CDD3506 is an imidazole derivative characterized by the presence of a bulky trityl (triphenylmethyl) group attached to one of the nitrogen atoms of the imidazole ring, and an amine group at the 4-position.

Table 1: Chemical and Physical Properties of CDD3506



Property	Value	Source
IUPAC Name	1-(triphenylmethyl)-1H- imidazol-4-amine	N/A
Synonyms	CDD-3506, 1-trityl-1H- imidazol-4-amine	N/A
Molecular Formula	C22H19N3	[1]
Molecular Weight	325.41 g/mol	[1]
CAS Number	197913-15-8	[1]

Note: Solubility and other physical properties are not readily available in public literature.

Biological Activity: Cytochrome P450 Inhibition

CDD3506 is classified as an inhibitor of cytochrome P450 enzymes. The CYP superfamily plays a crucial role in the metabolism of a vast array of endogenous and exogenous compounds, including a majority of clinically used drugs. Inhibition of these enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents.

While **CDD3506** is identified as a CYP inhibitor, specific quantitative data regarding its potency (e.g., IC_{50} or K_i values) against various CYP isoforms are not available in the public domain. Such data is critical for determining the compound's selectivity and potential for clinical applications or as a research tool.

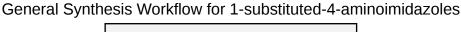
Experimental Protocols

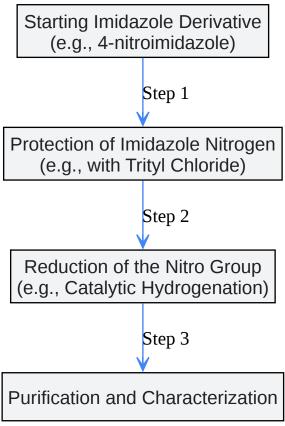
Detailed experimental protocols for the synthesis and biological evaluation of **CDD3506** are not publicly available. However, this section outlines the general methodologies that would be employed for its characterization.

General Synthesis of 1-substituted-4-aminoimidazoles

The synthesis of compounds structurally related to **CDD3506** typically involves a multi-step process. A generalized workflow is presented below.







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Caption: A generalized synthetic route for 1-substituted-4-aminoimidazoles.

Protocol:

- Protection of the Imidazole Nitrogen: The starting imidazole derivative (e.g., 4-nitroimidazole) is reacted with a protecting group agent, such as trityl chloride, in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or DMF).
 The reaction progress is monitored by techniques like thin-layer chromatography (TLC).
- Reduction of the Nitro Group: The protected nitroimidazole is then subjected to a reduction reaction to convert the nitro group to an amine. A common method is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.



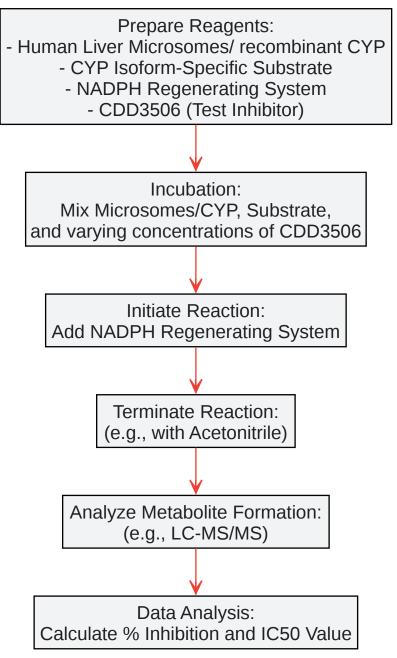
Purification and Characterization: The final product, 1-trityl-1H-imidazol-4-amine (CDD3506),
is purified using techniques such as column chromatography or recrystallization. The
structure and purity are confirmed by analytical methods like Nuclear Magnetic Resonance
(NMR) spectroscopy and Mass Spectrometry (MS).

Cytochrome P450 Inhibition Assay (General Protocol)

To determine the inhibitory potential of **CDD3506** against specific CYP isoforms, a well-established in vitro assay using human liver microsomes or recombinant CYP enzymes is typically performed.



Workflow for CYP Inhibition IC50 Determination



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Caption: A standard workflow for determining the IC50 of a CYP inhibitor.

Protocol:

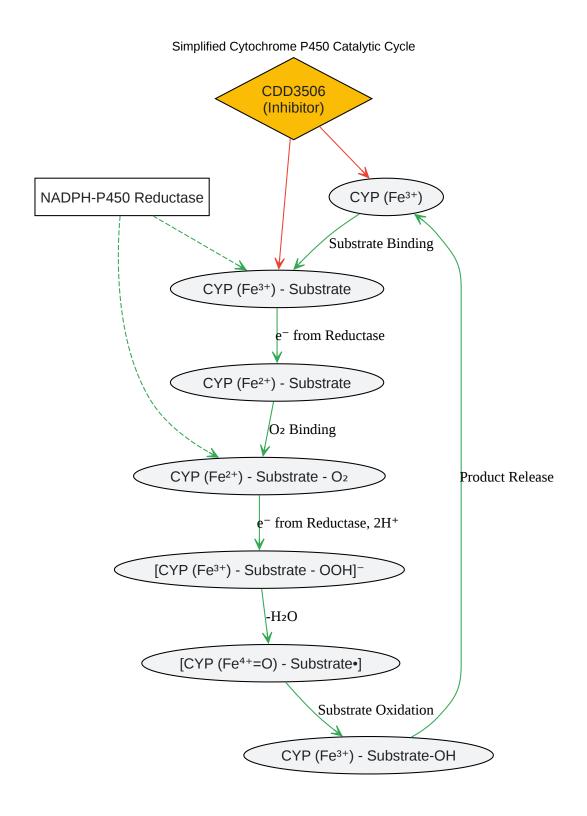


- Reagent Preparation: Solutions of human liver microsomes (or recombinant CYP isoforms), a specific probe substrate for the isoform of interest, an NADPH regenerating system (to initiate the enzymatic reaction), and a series of dilutions of CDD3506 are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
- Incubation: The microsomes (or recombinant enzymes) and the probe substrate are preincubated with the different concentrations of CDD3506.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of the NADPH regenerating system. The mixture is incubated at 37°C for a specified time.
- Reaction Termination: The reaction is stopped by adding a quenching solvent, such as acetonitrile, which also serves to precipitate the proteins.
- Analysis: The samples are then centrifuged, and the supernatant is analyzed by a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the formation of the specific metabolite of the probe substrate.
- Data Analysis: The rate of metabolite formation in the presence of CDD3506 is compared to the control (vehicle-only) incubations. The percentage of inhibition for each concentration of CDD3506 is calculated, and the data are plotted to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Signaling Pathways

The inhibition of cytochrome P450 enzymes by **CDD3506** can impact numerous signaling pathways involved in both xenobiotic and endogenous metabolism. The general mechanism of CYP-mediated metabolism is a critical component of these pathways.





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Caption: The catalytic cycle of cytochrome P450 and potential points of inhibition.



Inhibition by a compound like **CDD3506** can occur at various stages of this cycle, most commonly through competitive binding to the active site of the enzyme, preventing the substrate from binding. This disruption can have downstream effects on pathways that rely on the products of CYP-mediated reactions, such as steroid hormone synthesis and bile acid metabolism.

Conclusion

CDD3506 (1-trityl-1H-imidazol-4-amine) is a known inhibitor of cytochrome P450 enzymes. While its fundamental chemical properties are established, a detailed public profile of its biological activity, including its potency and selectivity against specific CYP isoforms, is lacking. The experimental protocols and signaling pathway diagrams provided in this guide are based on established methodologies in the field of drug metabolism and are intended to provide a framework for the potential evaluation and understanding of this compound. Further research is required to fully elucidate the specific biochemical and pharmacological properties of CDD3506.

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References

- 1. researchgate.net [researchgate.net]
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